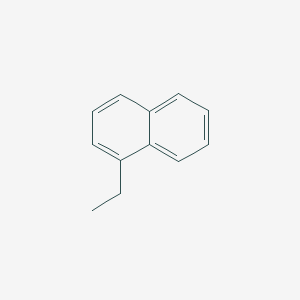

1-Ethylnaphthalene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXIYERNXPIYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870852 | |

| Record name | 1-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-76-0, 27138-19-8 | |

| Record name | 1-Ethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1MIE8TZ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Ethylnaphthalene

Established Synthetic Routes for 1-Ethylnaphthalene

Several classical methods have been documented for the preparation of this compound, often utilizing common organometallic reagents and reduction reactions. psu.educore.ac.ukunt.eduabbottaerospace.com

A prevalent method for synthesizing this compound involves the reaction of a Grignard reagent, specifically 1-naphthylmagnesium bromide, with an ethylating agent like diethyl sulfate (B86663). psu.edu This reaction is a standard Grignard coupling where the nucleophilic carbon of the Grignard reagent attacks the electrophilic ethyl group of diethyl sulfate.

The preparation of 1-naphthylmagnesium bromide is accomplished by reacting 1-bromonaphthalene (B1665260) with magnesium metal in a suitable ether solvent, such as diethyl ether. psu.edu For the subsequent reaction to proceed to completion, a stoichiometry of two moles of diethyl sulfate for each mole of the Grignard reagent is typically required. psu.edu The reaction mixture is often heated at reflux to ensure a complete reaction. psu.edu Following the reaction, hydrolysis with an acid, such as hydrochloric acid, is performed to yield this compound. psu.edu

A typical procedure involves preparing 1-naphthylmagnesium bromide from 1-bromonaphthalene and magnesium in a reactor. psu.edu Freshly distilled diethyl sulfate is then added, and the mixture is refluxed for several hours. psu.edu After cooling, the mixture is hydrolyzed to yield the final product. psu.edu

Reaction Scheme:

Formation of Grignard Reagent: C₁₀H₇Br + Mg → C₁₀H₇MgBr

Ethylation: C₁₀H₇MgBr + (C₂H₅)₂SO₄ → C₁₀H₇C₂H₅ + Mg(Br)OSO₃C₂H₅

| Reactant | Reagent | Solvent | Conditions | Product |

| 1-Bromonaphthalene | Magnesium, Diethyl Sulfate | Diethyl ether | Reflux, followed by acidic hydrolysis | This compound |

Another established route to this compound is through the reduction of methyl-1-naphthyl ketone. psu.educore.ac.ukunt.edu This method falls under the category of ketone reduction, where the carbonyl group (C=O) of the ketone is converted into a methylene (B1212753) group (CH₂). Various reduction methods can be employed for this transformation. A patent describes the asymmetric hydrogenation of 1-naphthyl ethyl ketone to (S)-1-(naphthalene-1-yl)ethanol, which is a related transformation. google.com

Commonly used reduction techniques that could be applied include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). These methods are effective for converting aryl ketones to the corresponding alkanes.

Reaction Scheme (Illustrative using Wolff-Kishner): C₁₀H₇COCH₃ + H₂NNH₂ → C₁₀H₇C(CH₃)=NNH₂ → C₁₀H₇CH₂CH₃ + N₂

| Starting Material | Key Reagents | Typical Conditions | Product |

| Methyl-1-naphthyl ketone | Hydrazine hydrate, Potassium hydroxide | High temperature in a high-boiling solvent (e.g., ethylene (B1197577) glycol) | This compound |

The synthesis of this compound can also be achieved through the condensation of 1-naphthylmagnesium bromide with ethyl-p-toluenesulfonate. psu.educore.ac.ukunt.edu Similar to the reaction with diethyl sulfate, this is a coupling reaction where the Grignard reagent acts as a nucleophile. Ethyl-p-toluenesulfonate serves as an effective ethylating agent due to the good leaving group ability of the tosylate anion. The synthesis of ethyl p-toluenesulfonate itself involves the reaction of p-toluenesulfonyl chloride with ethanol (B145695) in the presence of a base like pyridine. chemicalbook.com

Reaction Scheme: C₁₀H₇MgBr + CH₃C₆H₄SO₃C₂H₅ → C₁₀H₇C₂H₅ + Mg(Br)OSO₂C₆H₄CH₃

| Nucleophile | Electrophile | Solvent | Product |

| 1-Naphthylmagnesium bromide | Ethyl-p-toluenesulfonate | Ethereal solvent | This compound |

An alternative Grignard-based synthesis involves the reaction of 1-naphthylmethylmagnesium chloride with dimethyl sulfate. psu.educore.ac.ukunt.eduabbottaerospace.com In this pathway, the Grignard reagent is formed from 1-(chloromethyl)naphthalene. The subsequent reaction with dimethyl sulfate results in methylation of the benzylic carbon, extending the side chain to form the ethyl group. It's important to note that this method introduces a methyl group to the methylene carbon of the starting material, differing from the direct ethylation of the naphthalene (B1677914) ring.

A related study on benzylmagnesium chloride's reaction with diethyl sulfate highlights the formation of ortho- and para-ethyltoluenes, suggesting that rearrangements can occur. researchgate.net

Reaction Scheme: C₁₀H₇CH₂MgCl + (CH₃)₂SO₄ → C₁₀H₇CH₂CH₃ + Mg(Cl)OSO₃CH₃

| Reactant | Reagent | Product |

| 1-Naphthylmethylmagnesium chloride | Dimethyl Sulfate | This compound |

Condensation Reactions (e.g., with ethyl-p-toluenesulfonate)

Advanced Synthetic Approaches to this compound and its Derivatives

Modern organic synthesis focuses on developing more efficient and selective methods. For naphthalene derivatives, this includes strategies that control the position of substitution (regioselectivity) and the three-dimensional arrangement of atoms (stereospecificity).

The development of new methods for constructing naphthalene-based structures is a significant area of research due to their presence in biologically active compounds and their use as synthetic intermediates. lookchem.com Advanced strategies often employ metal-promoted or catalyzed reactions to achieve high regioselectivity.

For instance, FeCl₃-promoted annulation reactions of aryl acetaldehydes with alkynes have been developed for the regioselective synthesis of substituted naphthalenes under mild conditions. lookchem.com While not a direct synthesis of this compound, this methodology illustrates a modern approach to creating substituted naphthalenes with high control over the substituent placement. Such strategies could potentially be adapted for the synthesis of this compound or its derivatives by choosing appropriate starting materials.

Research into the synthesis of substituted naphthalenes is extensive, with numerous approaches designed to control regiochemistry, which is often a challenge with conventional electrophilic aromatic substitution on naphthalene. researchgate.net These modern methods, including various cyclization and condensation reactions, determine the final substitution pattern based on the structure of the starting materials. researchgate.net

| Strategy | Key Features | Potential Application |

| Metal-Promoted Annulation | High regioselectivity, mild reaction conditions. lookchem.com | Synthesis of specifically substituted this compound derivatives. |

| Dehydro-Diels-Alder Reactions | Construction of highly substituted aromatic rings. researchgate.net | Access to complex this compound analogs. |

Metal-Catalyzed Cyclizations in Naphthalene Derivative Synthesis

The synthesis of naphthalene derivatives, including this compound, can be achieved through various metal-catalyzed reactions. One notable method involves the coupling of [1-(arylimino)alkyl]zinc with aromatic iodides in the presence of a palladium or nickel catalyst. oup.com For instance, the reaction of [1-(α-naphthylimino)ethyl]zinc with diethylzinc, catalyzed by PdCl2(dppf), has been shown to produce this compound. oup.com This approach highlights the utility of transition metal catalysis in forming specific C-C bonds to construct substituted naphthalenes.

Furthermore, copper-catalyzed reactions have been explored for the functionalization of C-H bonds. Dual photoredox and copper catalysis can facilitate the enantioselective oxidation of benzylic C–H bonds. chemrxiv.org In the case of this compound, this method has been used to achieve the oxidative coupling of the ethyl group with N-hydroxyphthalimide (NHPI), yielding the product with high enantioselectivity. chemrxiv.org Another copper-catalyzed method allows for the direct alkylation of perfluoroarenes with hydrocarbons, where this compound can be arylated at the benzylic position. amazonaws.com Additionally, engineered iron-heme enzymes have been shown to catalyze the intermolecular amination of the benzylic C-H bond in this compound, producing a chiral amine. nih.gov

Dehydro-Diels-Alder (DDA) Reactions for Naphthalene Scaffolds

The dehydro-Diels-Alder (DDA) reaction is a powerful tool for constructing highly substituted aromatic systems like naphthalene. researchgate.netresearchgate.net This reaction, a variation of the classic Diels-Alder reaction, utilizes precursors with triple bonds to form aromatic products. google.com Intramolecular DDA reactions, particularly of styrene-ynes, are effective for creating naphthalene scaffolds. researchgate.netacs.orgnih.gov Microwave-assisted intramolecular dehydrogenative dehydro-Diels-Alder (DDDA) reactions of styrenyl derivatives can produce diverse and functionalized naphthalene compounds. pitt.edunih.gov

While direct intermolecular DDA reactions to form naphthalenes can be challenging due to high activation energies, intramolecular versions have been successfully employed. researchgate.netresearchgate.net For example, the intramolecular DDA reaction of styrene-ynes can selectively yield arylnaphthalene or aryldihydronaphthalene lignans (B1203133) depending on the choice of solvent. acs.orgnih.gov This methodology has been applied to the synthesis of various natural products containing the naphthalene core. acs.orgpitt.edu The versatility of the DDA reaction allows for the creation of naphthalene derivatives with specific functionalization patterns that may not be accessible through other synthetic routes. google.com

Mechanistic Investigations of this compound Reactions

Pyrolysis Mechanisms of this compound

The pyrolysis of this compound has been studied to understand its thermal decomposition pathways, which are relevant to fuel combustion and the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net The decomposition of this compound primarily proceeds through three main routes: hydrogen abstraction from the ethyl group, homolytic cleavage of the Cα-Cβ bond in the ethyl group, and hydrogen displacement of the entire ethyl group. researchgate.netresearchgate.net

Hydrogen Abstraction from Ethyl Group and Formation of Naphthylethyl Radicals

A primary decomposition pathway for this compound during pyrolysis is hydrogen abstraction from the ethyl group. researchgate.netresearchgate.net This can occur at both the benzylic (α-carbon) and primary (β-carbon) positions, leading to the formation of two different naphthylethyl radicals. researchgate.netpsu.edu The benzylic route is generally favored. psu.edu The resulting naphthylethyl radicals are key intermediates that can undergo further reactions. psu.edu For instance, the naphthylethyl radical can undergo cyclodehydrogenation to form acenaphthene, which can then be further dehydrogenated to produce acenaphthalene. psu.edu

Formation of 1-Vinylnaphthalene (B14741) and 1-Methylnaphthalene (B46632) during Pyrolysis

The pyrolysis of this compound yields several key products, with 1-vinylnaphthalene being the most abundant in many experimental conditions. researchgate.netpsu.edu 1-Vinylnaphthalene is primarily formed from the naphthylethyl radicals generated through hydrogen abstraction. researchgate.netpsu.edu Another significant product is 1-methylnaphthalene, which is formed through the homolytic cleavage of the bond between the α- and β-carbons of the ethyl group. researchgate.net The formation of naphthalene is also observed, resulting from the hydrogen displacement of the ethyl group from this compound. researchgate.netpsu.edu The relative yields of these products are dependent on the reaction temperature. psu.edu

Kinetic Studies of Pyrolysis Processes

Kinetic studies of this compound pyrolysis provide insights into its reactivity compared to other alkylnaphthalenes. Global kinetic analysis indicates that the reactivity of this compound is higher than that of methylnaphthalenes. psu.edu The formation of 1-methylnaphthalene via C-C bond homolysis tends to be more favored at higher temperatures due to its higher activation energy. psu.edu

Rate constants for the gas-phase reactions of this compound with atmospheric radicals have also been determined. For the reaction with OH radicals at 298 ± 2 K, the rate constant has been measured to be (3.64 ± 0.41) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org For the reaction with NO₃ radicals under similar conditions, the effective rate constant ratio (kₐkₑ/kₑ) was determined to be (9.82 ± 0.69) × 10⁻²⁸ cm⁶ molecule⁻² s⁻¹. acs.org

The following table summarizes the major products observed during the pyrolysis of this compound.

| Product Name | Formation Pathway |

| 1-Vinylnaphthalene | Hydrogen abstraction from the ethyl group, forming a naphthylethyl radical, followed by dehydrogenation. researchgate.netpsu.edu |

| 1-Methylnaphthalene | Homolytic cleavage of the Cα-Cβ bond of the ethyl group. researchgate.net |

| Naphthalene | Hydrogen displacement of the ethyl group. researchgate.netpsu.edu |

| Acenaphthene | Cyclodehydrogenation of the naphthylethyl radical. psu.edu |

| Acenaphthylene | Dehydrogenation of acenaphthene. psu.edu |

| Ethane | Gaseous byproduct. researchgate.net |

| Ethylene | Gaseous byproduct. researchgate.net |

| Methane | Gaseous byproduct. researchgate.net |

Hydrodealkylation and Associated Side Reactions of this compound

Hydrodealkylation is a chemical process that involves the removal of an alkyl group from a molecule. In the context of this compound, this reaction primarily aims to cleave the ethyl group from the naphthalene ring, yielding naphthalene and a two-carbon fragment (ethane or ethene). A kinetic study of the hydrodealkylation of this compound has been explored to understand its reaction pathways and associated side reactions. researchgate.netresearchgate.net

Pyrolysis studies of related polycyclic aromatic hydrocarbons (PAHs) show that dealkylation is a major pathway, alongside others that involve the cleavage of the aryl-alkyl C-C bond. In the case of this compound, side reactions may include isomerization to 2-ethylnaphthalene (B165323) and disproportionation or transalkylation reactions where ethyl groups are transferred between molecules, leading to the formation of diethylnaphthalenes and naphthalene.

Transethylation Reactions involving this compound (e.g., with 1-naphthol)

Transethylation is a reaction involving the transfer of an ethyl group from one molecule to another. The reaction between ethylnaphthalenes and 1-naphthol (B170400) serves as a method for the synthesis of monoethylnaphthols. researchgate.netsatbayev.university This process is particularly relevant as ethyl- and diethylnaphthalenes are often by-products (up to 10.0%) from the alkylation of 1-naphthol with ethanol, and their conversion into valuable ethylnaphthols presents an efficient use of these materials. researchgate.netsatbayev.university

The transethylation of 1-naphthol with ethylnaphthalenes can be effectively catalyzed by modified zeolites, such as H-mordenite. researchgate.net Studies have investigated the use of catalysts like Pd-HSVM and composite mordenite, with pressure being a significant factor influencing the reaction's outcome. researchgate.netsatbayev.university

In a typical reaction involving 1-naphthol and 1,2-diethylnaphthalene, the primary products are a mixture of 2-ethyl-1-naphthol and ethylnaphthalene. researchgate.net Other products, such as 4-ethyl-1-naphthol, naphthalene, and 2,4-diethyl-1-naphthol, are also formed. researchgate.net The selectivity towards monoethyl-1-naphthols can be high, reaching up to 85.0% with a palladium pentasil catalyst and 94.3% with an H-mordenite catalyst containing zirconium, chromium, and sulfur under optimal pressure conditions. satbayev.university Increasing the pressure can negatively impact the reaction, promoting other transformations like isomerization and disproportionation. satbayev.university

| Catalyst | Pressure (MPa) | Selectivity for Monoethyl-1-naphthols (%) | Key Products | Reference |

|---|---|---|---|---|

| 1.0 wt % Palladium Pentasil | 0.5 | 85.0 | Monoethyl-1-naphthols | satbayev.university |

| H-mordenite (with Zr, Cr, S) | 0.5 | 94.3 | Monoethyl-1-naphthols | satbayev.university |

| Modified H-mordenite | Not specified | Not specified | 2-ethyl-1-naphthol, 4-ethyl-1-naphthol, Naphthalene | researchgate.net |

Oxidative Metabolism and Alkyl Side Chain Oxidation

The microbial and enzymatic metabolism of this compound predominantly involves the oxidation of the alkyl side chain rather than the aromatic rings. researchgate.netresearchgate.net This is a common pattern observed for alkylated polycyclic aromatic hydrocarbons (PAHs), where the presence of an alkyl substituent shifts the metabolic focus to the side chain. researchgate.netnih.gov This process is a key step in making the compounds more water-soluble for elimination in biological systems. libretexts.org

The soil bacterium Sphingobium barthaii KK22 can utilize this compound as its sole source of carbon and energy. researchgate.net Its metabolic pathway involves oxidation of both the aromatic rings and the alkyl moiety, leading to a diverse profile of metabolites, including carboxylic acids. researchgate.net

Enzymatic studies using cytochrome P450 monooxygenases have provided detailed insights into this process. The enzyme CYP101B1 from Novosphingobium aromaticivorans efficiently and selectively oxidizes alkylnaphthalenes. researchgate.netrsc.org The oxidation is regioselective for the benzylic C-H bond of the ethyl group. researchgate.netrsc.org For this compound, this oxidation leads to the formation of 1-(1-naphthyl)ethanol. psu.edu

Furthermore, the oxidation of this compound by CYP101B1 is highly enantioselective, meaning one of the two possible stereoisomers of the alcohol product is generated in significant excess. researchgate.netrsc.org This specificity is a hallmark of enzymatic reactions. While side-chain oxidation is the dominant route, minor products resulting from dioxygenation on the unsubstituted ring can also occur. psu.edu Studies comparing different alkylnaphthalenes have shown that methyl-substituted naphthalenes tend to be better substrates for CYP101B1 than ethylnaphthalenes. researchgate.netrsc.org

| Organism/Enzyme | Metabolic Process | Key Metabolite(s) | Reference |

|---|---|---|---|

| Sphingobium barthaii KK22 | Oxidation of aromatic rings and alkyl moiety | 1-Naphthoic acid, 3-Ethylcatechol | researchgate.net |

| CYP101B1 (from Novosphingobium aromaticivorans) | Regioselective and enantioselective side-chain oxidation | 1-(1-Naphthyl)ethanol | researchgate.netrsc.orgpsu.edu |

| Rat liver microsomes | Alkyl side chain oxidation preferred over aromatic oxidation | Side-chain hydroxylated metabolites | researchgate.net |

Spectroscopic Characterization and Computational Chemistry of 1 Ethylnaphthalene

Vibrational Spectroscopy Studies of 1-Ethylnaphthalene

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FT-IR) techniques, is a powerful tool for identifying the functional groups and characterizing the structural framework of molecules like this compound.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy of these vibrations. The IR spectrum of this compound, like other alkylnaphthalenes, is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its chemical bonds.

Key regions in the IR spectrum of this compound include:

C-H stretching vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring's C=C stretching vibrations result in a group of bands in the 1400-1600 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending of the aromatic C-H bonds, which are highly characteristic of the substitution pattern, are observed in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The out-of-plane C-H bending vibrations are particularly useful for distinguishing between different isomers of substituted naphthalenes.

The National Institute of Standards and Technology (NIST) provides a reference condensed-phase IR spectrum for this compound, which was measured on a dispersive instrument. nist.govnist.gov This spectrum shows characteristic peaks that can be used for its identification. nist.govnist.gov It is important to note that spectra measured on dispersive instruments may show slight differences in detail compared to those obtained using modern FT-IR instruments. nist.gov

Table 1: Notable IR Spectral Data for this compound This table presents selected data points from the NIST database for a solution of this compound. The original data was collected in a CCl4 solution for the 3800-1335 cm⁻¹ range and a CS2 solution for the 1335-450 cm⁻¹ range. nist.gov

| Wavenumber (cm⁻¹) | Description |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2960, ~2870 | Aliphatic (Ethyl Group) C-H Stretch |

| ~1595, ~1510 | Aromatic C=C Ring Stretch |

| ~1395 | Aromatic Ring Vibration / CH₂ Bend |

| ~790, ~775 | Out-of-plane C-H Bending (Aromatic) |

Fourier Transform Infrared (FT-IR) spectroscopy is a high-resolution technique that offers significant advantages over older dispersive methods, providing better signal-to-noise ratios and greater accuracy. usm.mysci-hub.se It is a fundamental tool for the structural elucidation of organic compounds. usm.my The FT-IR spectrum acts as a unique molecular "fingerprint," allowing for the identification of a compound by comparing its spectrum to a known standard. usm.my

For this compound, FT-IR analysis confirms the presence of both the naphthalene (B1677914) ring system and the ethyl substituent. The precise frequencies and intensities of the absorption bands can be correlated with specific vibrational modes within the molecule. Computational studies, often using Density Functional Theory (DFT), are frequently employed alongside experimental FT-IR to assign the observed vibrational bands to specific atomic motions, providing a more detailed understanding of the molecular structure. chemrevlett.comresearchgate.net For instance, DFT calculations at the B3LYP level of theory have been used to determine harmonic frequencies and intensities for related dimethylnaphthalene isomers to help assign experimentally observed spectra. researchgate.net This combined experimental and theoretical approach is crucial for accurately interpreting the complex vibrational spectra of polycyclic aromatic hydrocarbons and their derivatives. chemrevlett.com

Infrared (IR) Spectroscopy Analysis

Electronic Spectroscopy of this compound

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide information about the electronic structure and excited-state properties of this compound.

UV/Vis spectroscopy measures the absorption of UV or visible radiation, which promotes electrons from a ground electronic state to a higher energy excited state. bioglobax.com The UV spectrum of this compound, like its parent compound naphthalene, is dominated by π → π* transitions within the aromatic system.

The NIST Chemistry WebBook contains UV/Vis spectral data for this compound in an ethanol (B145695) solution. nist.gov The spectrum exhibits several absorption bands characteristic of the naphthalene chromophore. The addition of the ethyl group causes a slight shift in the position and intensity of these bands compared to unsubstituted naphthalene, a phenomenon known as a batochromic (red) shift. Studies on various naphthalene derivatives show that the electronic absorption band is assigned to S₃ ← S₀ transitions, which involve the promotion of electrons within the π aromatic orbitals of the naphthalene chromophore. researchgate.net

Table 2: UV/Vis Absorption Maxima (λmax) for this compound in Ethanol Data sourced from the NIST Chemistry WebBook. nist.gov

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|

| 225 | 85100 |

| 274 | 5750 |

| 283 | 6310 |

| 293 | 4680 |

| 311 | 417 |

| 318 | 269 |

| 325 | 200 |

Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used for spectroscopic analysis, particularly in the gas phase. wikipedia.org It involves the absorption of two or more photons by a molecule. mdpi.com The first photon excites the molecule to a real intermediate electronic state, and a second photon ionizes it. wikipedia.org By tuning the laser wavelength and monitoring the resulting ion signal, a spectrum of the intermediate electronic state is obtained. nih.gov

REMPI, often coupled with time-of-flight mass spectrometry (ToF-MS), allows for mass-selective spectroscopic analysis. researchgate.netaanda.org Studies on naphthalene and its alkyl derivatives, including ethylnaphthalene, have utilized REMPI to probe their electronic states. researchgate.netaanda.org Research has shown that a mass signal at 156 u, corresponding to ethylnaphthalene, can be identified and its electronic spectrum recorded. aanda.org The spectra of these derivatives, assigned to π* ← π transitions, often show a common absorption profile that peaks around 220 nm. aanda.orgaanda.org This technique is valuable for identifying specific isomers in complex mixtures, such as combustion products, and for studying the fundamental photophysics of isolated molecules. researchgate.netnih.gov

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. For many aromatic molecules like this compound, this emission provides further insight into their electronic structure and interactions with their environment.

A notable phenomenon observed with naphthalene derivatives is the formation of "excimers" (excited state dimers). An excimer is formed when an excited molecule associates with a ground-state molecule of the same species. This excimer state is unstable and dissociates upon returning to the ground state, emitting fluorescence at a longer wavelength (lower energy) than the monomer fluorescence. royalsocietypublishing.org

The study of this compound in the presence of host molecules like β-cyclodextrin (β-CD) in aqueous solutions has revealed interesting behavior. dokumen.puboup.com Cyclodextrins are macrocyclic host molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules like this compound. Research has shown that this compound can form both 1:1 and 2:2 inclusion complexes with β-CD. dokumen.pub The formation of a 2:2 complex, where two guest molecules are encapsulated by two host molecules, is evidenced by the observation of excimer fluorescence, which is not seen in the absence of the cyclodextrin (B1172386) host. dokumen.pub However, in some cases, steric hindrance from the ethyl substituent may inhibit excimer formation even if a 2:2 complex is likely formed. oup.com This host-guest chemistry demonstrates how supramolecular assembly can be used to control the photophysical properties of aromatic molecules. dokumen.pubresearchgate.net

Resonance Enhanced Multiphoton Ionization (REMPI) Spectroscopy of Naphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies provide detailed information about its aromatic and aliphatic components.

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the ethyl group and the naphthalene ring system. The ethyl group protons appear as a triplet and a quartet due to spin-spin coupling. The protons on the naphthalene ring resonate in the aromatic region, typically between 7.3 and 8.1 ppm, with their specific chemical shifts and coupling patterns determined by their position relative to the ethyl substituent and the fused ring system. chemicalbook.comspectrabase.comthermofisher.com A typical analysis of the ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) reveals the following assignments. spectrabase.comchemicalbook.com

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~1.32 | Triplet |

| -CH₂- | ~3.18-3.20 | Quartet |

The ¹³C NMR spectrum of this compound provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum displays two signals in the aliphatic region corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂) carbons of the ethyl group. The ten carbons of the naphthalene skeleton appear in the aromatic region, with chemical shifts influenced by the electron-donating nature of the ethyl substituent and their position within the fused rings. chemicalbook.com

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| -C H₃ | ~15.5 |

| -C H₂- | ~26.0 |

Proton (¹H) NMR Studies

Mass Spectrometry Analysis of this compound and its Metabolites

Mass spectrometry (MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound and for identifying its transformation products in biological and environmental systems. The electron ionization (EI) mass spectrum of this compound (C₁₂H₁₂) shows a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 156, corresponding to its molecular weight. nist.govchemicalbook.com The most abundant fragment ion typically appears at m/z 141, resulting from the loss of a methyl radical (•CH₃) via benzylic cleavage, a characteristic fragmentation pathway for ethyl-substituted aromatic compounds. chemicalbook.com

The metabolism of this compound has been investigated in various organisms, leading to the identification of several metabolites through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netwur.nl

Bacterial Metabolism : The soil bacterium Sphingobium barthaii KK22 utilizes this compound as a sole carbon and energy source, transforming it through oxidation of both the aromatic rings and the ethyl side chain. researchgate.net Identified metabolites include 1-naphthoic acid and 3-ethylcatechol. researchgate.net In another study, Pseudomonas fluorescens was found to transform this compound into two different hydroxylated products with a molecular weight of 172 and into 3-ethylsalicylic acid. oup.com

In Vitro Mammalian Metabolism : Studies using human and rat liver microsomes have shown that this compound can be metabolized to dihydro-1-ethylnaphthalenediol, which is identifiable by its mass spectrum showing a molecular ion at m/z 190. wur.nl

Computational Chemistry Approaches to this compound

Computational chemistry provides valuable theoretical insights into the molecular properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules like this compound. researchgate.net DFT calculations, often employing functionals such as B3LYP, can determine harmonic frequencies and intensities to help assign experimentally observed infrared and Raman spectra. researchgate.net These theoretical approaches are also used to calculate molecular properties that can predict reactivity and biodegradation rates. researchgate.netchemrevlett.com For instance, properties like ionization potential and electron affinity can suggest whether oxidative or reductive pathways are more likely in metabolic processes.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, methods like DFT are used to perform full geometry optimization. researchgate.netchemrevlett.com This process calculates the most stable arrangement of atoms in three-dimensional space, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. chemrxiv.org An accurately optimized geometry is crucial as it forms the basis for subsequent calculations of other properties, including vibrational frequencies and NMR chemical shifts. chemrevlett.com

Prediction of Spectroscopic Parameters (e.g., chemical shifts, vibrational wavenumbers)

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, M062X, and PBE1PBE, are employed to calculate properties including vibrational wavenumbers (for IR and Raman spectra) and NMR chemical shifts. chemrevlett.comresearchgate.net

For instance, studies on related polycyclic aromatic hydrocarbons (PAHs) have demonstrated a strong correlation between theoretically calculated spectra and experimental observations. chemrevlett.comresearchgate.net DFT calculations at the B3LYP level of theory with a 6-31G* basis set have been used to determine harmonic frequencies and intensities to help assign experimentally observed spectra for similar molecules. researchgate.net For a substituted naphthalene derivative, calculations using the M062X/6-31+G(d) method showed excellent agreement with experimental proton and carbon NMR chemical shifts. chemrevlett.com Such computational approaches can identify unique vibrational markers, like the intense aromatic C–H out-of-plane bending and methyl C–H stretching vibrations, which are useful for identifying isomers in a mixture. researchgate.net

While specific comprehensive tables of predicted shifts for this compound are highly dependent on the exact computational method and basis set used, the principles are well-established. The vertical ionization energies for this compound have been determined to be 7.91, 8.72, and 9.68 eV for the first three ionizations, respectively. oup.com These values are crucial for understanding the molecule's electronic structure and behavior in mass spectrometry.

A comparison of the ring breathing vibration between ethylnaphthalene isomers has been noted, showing a significant shift in the Raman peak, which can be used for isomer discrimination. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. udel.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals determine how a molecule interacts with other species. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

In computational studies of molecular heterojunctions involving this compound (referred to as eNap), the HOMO was found to be centered on the this compound moiety. aip.org This indicates that the HOMO is associated with the π-electron system of the naphthalene core, making it the likely site of electron donation in reactions with electrophiles. The LUMO, conversely, represents the molecule's ability to accept electrons.

Theoretical investigations on similar naphthalene derivatives calculate the energies of the HOMO, LUMO, and the corresponding energy gap. chemrevlett.comchemrevlett.com These calculations provide insights into the charge transfer interactions occurring within the molecule. For a model system based on this compound, the presence of different functional groups was shown to influence the localization of the HOMO and LUMO, which in turn has a significant impact on charge transport properties. aip.org

Table 1: Frontier Molecular Orbital (FMO) Concepts

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. | The HOMO is centered on the π-system of the naphthalene structure, indicating its role as an electron donor. aip.org |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | The LUMO is associated with the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically defined by a constant electron density. uni-muenchen.demdpi.com Different colors represent regions of varying potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are favorable for nucleophilic attack. researchgate.net

For aromatic systems like naphthalene and its derivatives, the MEP map highlights the electron-rich nature of the π-system above and below the plane of the rings. researchgate.net In this compound, the naphthalene ring system is the primary site of negative potential, making it the most reactive site for electrophilic interactions. chemrevlett.comchemrevlett.com The ethyl group, being an electron-donating group, slightly modifies the potential distribution on the ring to which it is attached. Computational analysis allows for the precise identification of the most electron-rich locations, such as specific carbon atoms or the π-bonds, which are the likely points of initial interaction with electrophiles or oxidizing agents. mdpi.com

Computational Studies of Gas Phase Ion Energetics and Electron Affinity

The study of gas-phase ion energetics provides fundamental thermodynamic data about molecules, free from solvent effects. colorado.edu Key parameters include ionization energy (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). nist.gov

Computational methods are frequently used to calculate these properties. For this compound, experimental and computational studies have focused on its ionization energies. The NIST WebBook lists gas phase ion energetics data for this compound. nist.gov The first three vertical ionization energies have been reported as 7.91 eV, 8.72 eV, and 9.68 eV. oup.com These values correspond to the removal of electrons from the highest occupied molecular orbitals of the molecule. Comparing these to naphthalene (8.15, 8.88, 10.00 eV) shows the effect of the ethyl substituent, which slightly lowers the energy required for ionization. oup.com

These energetic data are crucial for interpreting mass spectra and understanding the molecule's behavior in environments like combustion or atmospheric chemistry. nist.gov

Environmental Fate and Biotransformation of 1 Ethylnaphthalene

Environmental Occurrence and Distribution of Alkylated Naphthalenes

Alkylated polycyclic aromatic hydrocarbons (PAHs), including 1-ethylnaphthalene, are significant components of crude oil and are consequently found in environments contaminated with petroleum products. researchgate.net Their presence is not limited to spill sites; they have been detected in various environmental compartments, including ambient water, sewage plant effluents, and even drinking water supplies. epa.gov In aquatic environments, alkylated naphthalenes are of particular concern due to their mobility and toxicity. ucsd.edu

The distribution of these compounds is influenced by their physical and chemical properties. For instance, alkylated naphthalenes are more water-soluble than their saturated hydrocarbon counterparts with the same number of carbon atoms. tos.org This property affects their transport and bioavailability in aquatic systems. In sediments, which act as a major reservoir for PAHs, alkylated naphthalenes can accumulate due to their lipophilic nature. ucsd.edu

Studies have shown that alkylated PAHs can be more abundant than their parent, unsubstituted compounds in contaminated sediments. acs.org For example, in the karst mining area of Guizhou, Southwest China, the concentration of alkylated-PAHs in the soil was found to be significantly higher than that of the 16 parent-PAHs prioritized by the U.S. Environmental Protection Agency. frontiersin.org The distribution of long-chain alkylnaphthalenes in sedimentary rocks has also been documented, with their profiles providing insights into the sources of organic matter and the environmental conditions at the time of deposition. researchgate.net The origin of these compounds can be both from natural diagenetic processes of biological precursors and from anthropogenic activities such as the combustion of fossil fuels and oil spills. ucsd.edu

Biodegradation Pathways of this compound

The biodegradation of this compound is a key process in its environmental removal. Microorganisms have evolved diverse strategies to break down this compound, utilizing it as a source of carbon and energy. researchgate.net

The soil bacterium Sphingobium barthaii KK22 has been identified as a potent degrader of high-molecular-weight PAHs, including this compound. researchgate.netyokohama-cu.ac.jp This strain can utilize this compound as its sole source of carbon and energy. researchgate.net In laboratory studies, Sphingobium barthaii KK22 was able to deplete 200 mg/L of this compound from culture media within approximately five days. researchgate.net The complete genome of this bacterium has been sequenced, revealing the genetic basis for its metabolic versatility in degrading complex aromatic hydrocarbons. researchgate.net

The initial steps in the biodegradation of this compound by bacteria like Sphingobium barthaii KK22 involve oxidative attacks on both the aromatic rings and the ethyl side chain. researchgate.net This dual-pronged approach leads to a wide array of metabolic products. researchgate.netresearchgate.net The oxidation of the aromatic ring is a common strategy for PAH degradation, often initiated by dioxygenase enzymes. psu.edugenome.jp Simultaneously, the alkyl group can be oxidized, a process known as benzylic oxidation, which is facilitated by the activated nature of the benzylic hydrogens. libretexts.org This side-chain oxidation can be a significant pathway, sometimes even preferred over aromatic ring oxidation. wur.nl

The oxidation of this compound leads to the formation of a diverse profile of metabolites, including various carboxylic acids and conjugation products. researchgate.net A key intermediate in the degradation pathway is 1-naphthoic acid. researchgate.net The formation of carboxylic acid metabolites is a common feature in the biodegradation of alkylated PAHs, as the oxidation of the alkyl side chains often results in carboxyl groups. researchgate.netacs.org These acidic degradation products are more water-soluble than the parent compound, which can affect their transport and fate in the environment. researchgate.net In addition to simple carboxylic acids, conjugation products are also formed during the biotransformation process. researchgate.net

The biodegradation of this compound is mediated by a suite of enzymes. Aromatic hydrocarbon dioxygenases, particularly naphthalene (B1677914) 1,2-dioxygenase (NDO), are key players in initiating the degradation process by attacking the aromatic rings. psu.edugenome.jpnih.gov These enzymes are part of a larger class of Rieske non-heme iron dioxygenases and typically catalyze the addition of both atoms of molecular oxygen to the aromatic ring, forming a cis-dihydrodiol. psu.edunih.gov

In addition to dioxygenation of the aromatic ring, monooxygenation of the alkyl group is another important enzymatic reaction. psu.edu This reaction, catalyzed by monooxygenase enzymes such as cytochrome P450s, involves the insertion of a single oxygen atom into the ethyl side chain, leading to the formation of products like 1-hydroxyethylnaphthalene. psu.eduresearchgate.net The orientation of the substrate within the enzyme's active site is a critical factor that determines whether dioxygenation or monooxygenation occurs. nih.gov For 1-substituted naphthalenes like this compound, dioxygenation on the unsubstituted ring is the dominant reaction, although monooxygenation of the alkyl group also occurs as a minor pathway. psu.edu

The biodegradation of this compound shares common principles with that of other alkylated PAHs, but also exhibits some unique features. A general trend observed is that the presence of an alkyl substituent can shift the metabolic focus from the aromatic ring to the alkyl side chain. researchgate.netwur.nl However, the length and position of the alkyl chain significantly influence the rate and pathway of degradation.

When comparing 1-substituted naphthalenes (like this compound and 1-methylnaphthalene) with their 2-substituted counterparts, it has been noted that the presence of a substituent at the 1-position can interfere with dioxygenation, leading to lower yields compared to the 2-substituted isomers. psu.edu

Furthermore, the biodegradation of alkylated phenanthrenes and pyrenes also shows varied kinetics depending on the specific compound. mdpi.com In some instances, alkylation can enhance the rate of biodegradation, while in others it can have an inhibitory effect. mdpi.compsu.edu The complexity of these interactions highlights the fact that while general pathways exist, the specific fate of each alkylated PAH is highly dependent on its unique chemical structure and the specific microbial communities present.

Enzymatic Mechanisms in Biodegradation (e.g., Dioxygenases, Monooxygenation of Alkyl Groups)

Photodegradation of this compound in Aqueous Environments

The transformation of this compound in aquatic systems is significantly influenced by photodegradation, a process driven by sunlight. This chemical alteration is a critical component in determining the compound's persistence and ultimate fate in the environment.

Photodegradation Rate Constants and Kinetics

Research into the photodegradation of alkylated naphthalenes, including this compound, under simulated laboratory conditions has demonstrated that the process generally follows pseudo-first-order kinetics. researchgate.net This kinetic model indicates that the rate of degradation is proportional to the concentration of the this compound, a common characteristic for the photodegradation of many organic pollutants in water. researchgate.netnih.gov Studies have determined the photodegradation rate constants for a series of alkylated naphthalenes, which are essential for predicting their environmental half-lives in sunlit waters. researchgate.net

Identification of Photodegradation Products (e.g., oxygenated compounds)

The photodegradation of this compound in aqueous solutions leads to the formation of various transformation products. researchgate.net Analysis using gas chromatography-mass spectrometry has identified these products as being predominantly oxygenated compounds. researchgate.net The identified classes of photodegradation products include:

Alcohols

Aldehydes

Ketones

Quinones

These oxygenated derivatives are formed through the chemical reactions initiated by the absorption of light energy. researchgate.net The formation of these products is a key aspect of the environmental weathering of this compound, as the resulting compounds may have different properties and toxicities than the parent molecule. researchgate.net

Atmospheric Degradation of this compound

In the atmosphere, this compound exists primarily in the gas phase and is subject to rapid degradation, mainly through reactions with photochemically generated radicals. acs.orgnih.gov

Gas-Phase Reactions with Hydroxyl (OH) Radicals

The principal atmospheric loss process for this compound is its gas-phase reaction with the hydroxyl (OH) radical. acs.orgosti.govacs.org The OH radical, often referred to as the "detergent" of the troposphere, is a highly reactive oxidant that initiates the degradation of a vast number of volatile organic compounds. airuse.euresearchgate.net The reaction with OH radicals is the dominant degradation pathway for this compound during the daytime. osti.gov This reaction leads to the formation of various oxidation products, with major products identified as ring-opened dicarbonyls. acs.org

Determination of Reaction Rate Constants and Atmospheric Lifetimes

The rate of atmospheric degradation of this compound is quantified by its reaction rate constant with OH radicals. Using relative rate methods, this constant has been precisely measured. These measurements were conducted at 298 ± 2 K and atmospheric pressure. acs.orgnih.gov

The atmospheric lifetime of this compound is calculated based on this reaction rate constant and the average concentration of OH radicals in the atmosphere. The relatively short lifetime indicates that this compound is not a persistent compound in the atmosphere and will be degraded relatively close to its emission sources. acs.orgnih.gov

Advanced Applications and Functionalization of 1 Ethylnaphthalene

Adsorption Studies for Environmental Remediation

1-Ethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is a component of produced water, a significant byproduct of oil and gas operations. The presence of such pollutants necessitates effective remediation techniques before environmental discharge.

Research has demonstrated the effective removal of ethylnaphthalene from produced water through adsorption. uni.lunih.gov One notable study focused on the use of a magnetic superhydrophobic monolithic core-shell polystyrene (MSHMCSh@PS) composite. uni.lunih.gov This adsorbent was synthesized via a facile in-situ bulk radical polymerization method and was shown to have a superior ability to adsorb PAHs from produced water. uni.lunih.gov

The removal process was evaluated using a continuous adsorption study in a fixed-bed column. uni.lunih.gov This method allows for the analysis of how different operational parameters affect the adsorbent's performance.

The adsorption of organic compounds like this compound onto solid adsorbents is a complex process governed by several interaction mechanisms. These can include pore filling, π-π interactions between the aromatic rings of the adsorbate and adsorbent, hydrogen bonding, n-π interactions, van der Waals forces, and electrostatic attraction. The specific contribution of each mechanism depends on the properties of both the adsorbent material and the adsorbate.

Studies on the MSHMCSh@PS adsorbent revealed key factors that influence its adsorption capacity for ethylnaphthalene. uni.lunih.gov The following table summarizes the relationship between operational parameters and adsorption capacity based on these findings:

| Parameter | Relationship with Adsorption Capacity | Optimal Condition Found in Study |

|---|---|---|

| Inlet Concentration | Direct (Higher concentration leads to higher capacity) | 50 mg/L |

| Bed Depth | Direct (Deeper bed leads to higher capacity) | 9 cm |

| Flow Rate | Inverse (Higher flow rate leads to lower capacity) | 2.5 ml/min |

Data derived from studies on MSHMCSh@PS for ethylnaphthalene removal. uni.lunih.gov

The experimental data for the fixed-bed column were analyzed using kinetic models, such as the Yoon-Nelson and Thomas models, to understand the breakthrough characteristics of the adsorption process. uni.lunih.gov The results indicated that the breakthrough curve for ethylnaphthalene adsorption onto the MSHMCSh@PS composite followed the Yoon-Nelson model. uni.lunih.gov

Removal from Produced Water using Adsorbent Materials

Catalytic Applications involving this compound

This compound serves not only as a target for remediation but also as a valuable substrate and reactant in various catalytic processes.

This compound can be utilized in the synthesis of other valuable naphthalene (B1677914) derivatives. One such process is the transethylation of 1-naphthol (B170400). In this reaction, this compound and diethylnaphthalene, which can be byproducts from the alkylation of 1-naphthol with ethanol (B145695), are used as ethylating agents to produce monoethylnaphthols. This catalytic process has been studied using modified H-mordenite as a catalyst.

Hydrogenation is a key reaction for modifying the properties of aromatic compounds. This compound can be formed through the hydrogenation of other naphthalene derivatives. For instance, the hydrogenation of 1-acetylnaphthalene over a suitable catalyst can yield this compound. nih.gov In one specific example, heating 1-acetonaphthalene at 90°C under 820 psi of hydrogen gas resulted in 100% conversion with a greater than 90% yield of this compound. nih.gov Similarly, the hydrogenation of 1-ethynylnaphthalene (B95080) can produce this compound. wikipedia.org A study using a palladium catalyst on a polyaniline support demonstrated that 1-ethynylnaphthalene could be hydrogenated to this compound with 100% yield over five repeated runs. wikipedia.org

Conversely, this compound itself can be a substrate for hydrogenation. Complete hydrogenation of the aromatic system leads to the formation of ethyl-decahydronaphthalene (decalin) derivatives, while partial hydrogenation can yield products like 1-ethyl-1,2,3,4-tetrahydronaphthalene.

Catalysis in Synthesis of Naphthalene Derivatives

Derivatization and Functionalization of this compound

The ethyl group on the naphthalene ring provides a reactive site for various chemical transformations, allowing for the synthesis of complex molecules. The benzylic C-H bonds of the ethyl group are particularly amenable to functionalization.

Recent advances in C-H activation chemistry have enabled the direct derivatization of this compound.

Thiocyanation : A copper-catalyzed method has been developed for the benzylic C-H bond thiocyanation of this compound. This reaction introduces a thiocyanate (B1210189) group (-SCN) at the benzylic position, providing a valuable synthetic intermediate. thegoodscentscompany.comatamanchemicals.com

Amination : Traceless benzylic C-H amination has been successfully applied to this compound. nih.gov This process involves an initial aminopyridylation followed by a nickel-catalyzed cross-coupling, effectively installing an amino group at the benzylic position. nih.gov

Synthesis of Heterocycles : Derivatization of this compound has been used as a key step in building complex heterocyclic structures. For example, a benzylaminopyridinium salt derived from this compound can react with olefins through a photocatalytic process to generate benzo-fused tetrahydroisoquinolines, which are important scaffolds in medicinal chemistry. nih.gov

Dual Activation : An innovative method using arc plasma-initiated microdroplets allows for the dual activation of both the benzylic C(sp3)–H bond and an aromatic C(sp2)–H bond on the naphthalene ring for multisite derivatization. cenmed.com

These functionalization strategies highlight the utility of this compound as a building block for creating a diverse range of more complex and potentially bioactive molecules.

Synthesis of Substituted Naphthalene Derivatives

The functionalization of this compound is a key step in synthesizing a range of substituted naphthalene derivatives. researchgate.net The ethyl group, in particular, can be targeted for reactions. For example, this compound can undergo copper-catalyzed benzylic C–H bond thiocyanation to introduce a thiocyanate group. chinesechemsoc.org This process involves activating the C-H bond at the position adjacent to the naphthalene ring, a desirable transformation for creating valuable molecules. chinesechemsoc.org

Furthermore, this compound can be converted into α-ketoimides through a reaction with benzamidine (B55565) hydrochloride, achieving yields as high as 88%. rsc.org It is also a substrate in DDQ-promoted amination reactions, yielding the corresponding aminated product in 79% yield, which can then be used in further functionalization steps. nih.gov These reactions highlight the utility of this compound as a precursor for molecules with varied functionalities, including those with potential applications in medicinal chemistry and materials science. researchgate.netontosight.ai The synthesis of naphthalene derivatives often involves metal-catalyzed reactions, such as those using palladium, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

Reactivity of Bromomethyl and Ethyl Substitutions in Naphthoquinones

Naphthoquinones are a class of compounds known for their biological activity, and the introduction of functional groups like bromomethyl and ethyl moieties can significantly influence their properties. ontosight.ai The bromomethyl group is a particularly useful handle for synthetic chemists, as it can readily participate in nucleophilic substitution reactions, allowing for the attachment of other molecular fragments. ontosight.aimdpi.com

For instance, 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is a naphthoquinone derivative whose synthesis and reactivity are of research interest. ontosight.ai The synthesis of such compounds can start from simpler naphthalene derivatives, involving multiple steps to build the final structure. ontosight.aiprepchem.com The reactivity of the bromomethyl group is exemplified in the synthesis of naphthoquinone antibiotics, where a bromomethyl-substituted naphthoquinone reacts with amines like triethylamine (B128534) or ammonia (B1221849) to form new heterocyclic structures. acs.org This reactivity allows for the creation of a library of derivatives with potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. ontosight.aiacs.org

Formation of Naphthylamine Derivatives and their Biological Activity

Naphthylamine derivatives represent an important class of compounds with documented biological activities. nih.gov The direct amination of this compound provides a pathway to these valuable molecules. An important application is the enantioselective, intermolecular amination of the benzylic C-H bond of this compound catalyzed by an engineered iron-heme enzyme. nih.gov This reaction is significant because it can produce the nitrogen-containing fragment of the calcimimetic drug cinacalcet (B1662232) with the correct stereochemistry. nih.govresearchgate.net This biocatalytic approach offers a direct and efficient method for creating chiral amines from simple hydrocarbon precursors. nih.gov

The resulting (R)-1-(naphthalen-1-yl)ethanamine is a biochemical reagent used in life science research. chemsrc.com Generally, naphthylamine derivatives, particularly those incorporating nitro groups and thiazolidinone moieties, have been shown to possess significant antimicrobial properties against various bacterial and fungal strains. nih.gov For example, certain derivatives have demonstrated antibacterial activity comparable to aminopenicillins against Staphylococcus aureus and Bacillus subtilis. nih.gov

Synthesis of Monoethylnaphthols via Transethylation

The transethylation reaction can be carried out in the presence of catalysts such as modified H-mordenite. satbayev.universityresearchgate.net Research has shown that applying a specific pressure (e.g., 0.5 MPa) can have a positive effect on the reaction, leading to high selectivity for the desired monoethyl-1-naphthol products. satbayev.university For example, using a catalyst of H-mordenite containing zirconium, chromium, and sulfur under these conditions resulted in a selectivity of 94.3% for monoethyl-1-naphthols. satbayev.university This method provides an additional route to valuable monoethylnaphthol isomers. researchgate.net

This compound in Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. This compound has been studied as a guest molecule, particularly in its interactions with cyclodextrins, which are macrocyclic hosts with a hydrophobic inner cavity. thno.orgmdpi.com

Inclusion Complex Formation with Cyclodextrins (e.g., β-Cyclodextrin)

This compound is known to form inclusion complexes with β-cyclodextrin (β-CD) in aqueous solutions. oup.comoup.com The hydrophobic naphthalene and ethyl parts of the molecule are driven into the nonpolar cavity of the β-CD host, away from the surrounding water molecules. thno.org Studies using capillary electrophoresis have shown that this compound can form complexes with carboxymethyl-β-cyclodextrin (CM-β-CD) with both 1:1 and 1:2 host-guest stoichiometries. nih.gov The formation of these complexes can be influenced by factors such as the position of the substituent on the naphthalene ring. nih.gov The ability of cyclodextrins to encapsulate guest molecules like this compound is fundamental to their use in various applications, including drug delivery and catalysis. researchgate.netmdpi.com

| Guest Molecule | Host Molecule | Observed Stoichiometry (Host:Guest) | Reference |

|---|---|---|---|

| This compound | β-Cyclodextrin | 1:1 and 2:2 | oup.com |

| This compound | Carboxymethyl-β-cyclodextrin | 1:1 and 1:2 | nih.gov |

| 1-Methylnaphthalene (B46632) | β-Cyclodextrin | 1:1 and 2:2 | oup.com |

| 2-Ethylnaphthalene (B165323) | β-Cyclodextrin | 1:1 and 2:2 | oup.com |

Investigation of Binding Effects and Excimer Formation

The inclusion of this compound into a cyclodextrin (B1172386) cavity leads to observable changes in its photophysical properties. researchgate.net Fluorescence spectroscopy is a powerful tool for studying these interactions. oup.com When two guest molecules come into close proximity within a host structure, they can form an "excimer," which is an excited-state dimer that emits fluorescence at a longer wavelength than the single molecule (monomer). oup.comroyalsocietypublishing.org

While excimer fluorescence is observed for some alkylnaphthalenes like 1-methylnaphthalene and 2-ethylnaphthalene in the presence of β-CD (attributed to a 2:2 host-guest complex), this phenomenon is reportedly hindered for this compound. oup.comoup.comresearchgate.net It is suggested that the steric hindrance caused by the ethyl substituent at the 1-position prevents the two guest molecules from achieving the necessary close-contact arrangement for excimer formation within the β-CD cavities. oup.comoup.com Despite the lack of excimer emission, evidence suggests that a 2:2 β-CD-1-ethylnaphthalene inclusion complex is still likely formed. oup.comoup.com Equilibrium constants for the formation of both the 1:1 and 2:2 complexes have been calculated by analyzing the changes in monomer fluorescence intensity as the concentration of β-CD is varied. oup.comoup.com

Role of this compound in Complex Chemical Systems

As a Component in Fuel Surrogates for Combustion Studies

This compound is a significant component in the formulation of fuel surrogates, which are simplified mixtures of hydrocarbons designed to emulate the complex combustion behavior of real-world fuels like jet fuel and diesel. nist.govacs.org Commercial fuels are intricate blends of hundreds of hydrocarbon compounds, making them computationally prohibitive to model in detailed combustion simulations. doi.org Surrogates, typically composed of a limited number of representative species (usually 10 to 15), are developed to match the key physical and chemical properties of the target fuel, such as its distillation curve, hydrogen-to-carbon ratio, density, and combustion characteristics like ignition delay and flame speed. acs.orgechemportal.org

The inclusion of alkylated naphthalenes, such as this compound, is crucial for accurately replicating the combustion properties of aviation fuels, which contain a significant fraction of aromatic hydrocarbons. echemportal.orgajol.info The aromatic content, particularly the presence of di-aromatic compounds like naphthalene derivatives, plays a critical role in soot formation. acs.org Therefore, to develop a surrogate fuel that accurately predicts pollutant emissions and other combustion phenomena, it is essential to include representative aromatic species. acs.orgstratviewresearch.com

This compound (C12H12) is chosen as a representative of the bicyclic aromatic hydrocarbons found in jet fuels. ajol.info Its chemical and physical properties, including molecular weight, boiling point, and enthalpy of combustion, are well-characterized, allowing for its incorporation into detailed kinetic models. nih.goviarc.fr These models are used to simulate ignition processes, flame propagation, and the formation of intermediate species and pollutants under various engine-relevant conditions. stratviewresearch.comresearchgate.net Research efforts focus on developing and validating these kinetic models against experimental data from shock tubes, rapid compression machines, and jet-stirred reactors to ensure the surrogate's fidelity in representing the parent fuel's behavior. researchgate.net

Below is a table summarizing the key properties of this compound relevant to its use in combustion studies.

| Property | Value |

| Molecular Formula | C12H12 |

| Molecular Weight | 156.22 g/mol |

| Density | 1.008 g/mL at 25 °C |

| Boiling Point | 258-260 °C |

| Melting Point | -15 to -14 °C |

| Flash Point | 111 °C (closed cup) |

| Data sourced from various chemical property databases. nih.govresearchgate.net |

Analysis of Naphthalene Derivatives in High-Temperature Coal Tar

High-temperature coal tar is a complex byproduct of coal carbonization (coking) at temperatures exceeding 700°C. echemportal.org It is a viscous, black liquid composed primarily of a complex mixture of polycyclic aromatic hydrocarbons (PAHs), phenolic compounds, and aromatic nitrogen bases. doi.orgechemportal.org Naphthalene and its alkylated derivatives are among the most abundant and economically significant components of high-temperature coal tar, with naphthalene itself accounting for up to 11% of the tar's content. ajol.infoiarc.fr

The analysis of naphthalene derivatives like this compound in coal tar is essential for several reasons. It provides a detailed chemical fingerprint that is crucial for the downstream processing and utilization of coal tar as a feedstock for producing valuable chemicals, including phthalic anhydride, dyes, and other intermediates. ajol.infostratviewresearch.comresearchgate.net Furthermore, since many PAHs are identified as substances of very high concern due to their persistent, bioaccumulative, and toxic properties, their precise quantification is vital for environmental assessment and for developing safer handling and processing technologies. euroalliages.comresearchgate.net

The identification and quantification of individual naphthalene derivatives within the complex coal tar matrix are typically accomplished using advanced analytical techniques, predominantly gas chromatography coupled with mass spectrometry (GC/MS). ajol.infoajol.info These methods allow for the separation and identification of isomers, such as this compound and 2-ethylnaphthalene, which may have different properties and toxicities. Studies analyzing the composition of coal tar have consistently identified ethylnaphthalene as a constituent. ajol.infoajol.info For instance, GC/MS analysis of aromatics from coal pyrolysis tar identified ethylnaphthalene among the naphthalene derivatives, which collectively represent a significant portion of the PAHs present. ajol.info The detailed characterization of these compounds is a key step in upgrading coal tar into higher-value products and managing its environmental impact. researchgate.net

The table below lists some of the major aromatic components found in high-temperature coal tar, including this compound.

| Compound | Typical Presence |

| Naphthalene | Major Component |

| 1-Methylnaphthalene | Present |

| 2-Methylnaphthalene | Present |

| This compound | Identified Component |

| Dimethylnaphthalenes | Present |

| Acenaphthene | Present |

| Fluorene | Present |

| Phenanthrene | Major Component |

| Anthracene | Major Component |

| Pyrene | Present |

| This list is representative and not exhaustive of the hundreds of compounds present in coal tar. ajol.infonih.gov |

Analytical Methodologies for 1 Ethylnaphthalene in Research

Chromatographic Techniques

Chromatography is the cornerstone of analytical methods for 1-ethylnaphthalene, providing the powerful separation necessary to isolate it from complex mixtures. Depending on the research question, different chromatographic techniques are utilized, often coupled with highly sensitive detectors.

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. It is widely used to determine the purity of commercial standards and to quantify the compound in prepared samples. wikipedia.orgthegoodscentscompany.com In principle, a sample is vaporized and injected into the head of a chromatographic column. fishersci.se An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. fishersci.se The separation of this compound from other components is achieved based on differences in their physical and chemical properties, such as boiling point and polarity, which dictate the strength of their interaction with the column's stationary phase. fishersci.se

Components with lower boiling points and less affinity for the stationary phase travel through the column faster and are detected earlier. fishersci.se The time it takes for a compound to pass through the column to the detector is known as its retention time, a key parameter for identification. fishersci.se For purity assessment, commercially available this compound is often certified with a purity of 97.0% or higher, as determined by GC analysis. wikipedia.orgthegoodscentscompany.com

In research settings, conventional one-dimensional GC systems equipped with a Flame Ionization Detector (FID) are used for the quantitative analysis of this compound and related polycyclic aromatic hydrocarbons (PAHs). fishersci.sesigmaaldrich.com This setup is valuable for determining retention indices, which aid in the identification and characterization of compounds in complex mixtures like diesel fuel. fishersci.sesigmaaldrich.com

Table 1: Overview of Gas Chromatography for this compound Analysis

| Parameter | Description | Relevance to this compound |

| Principle | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary liquid or solid phase. | Ideal for the volatile nature of this compound. |

| Detector | Flame Ionization Detector (FID) is common for hydrocarbon analysis. | Provides high sensitivity for quantifying this compound. |

| Application | Purity assessment of standards, quantification in environmental and fuel samples. wikipedia.orgthegoodscentscompany.comfishersci.sesigmaaldrich.com | Confirms the identity and concentration of the analyte. |